Field: Medicinal Chemistry
Application: A series of novel furan-2-yl(phenyl)methanone derivatives were synthesized and screened for their in vitro protein tyrosine kinase inhibitory activity.
Methods: The compounds were synthesized and their structures were established based on 1H-NMR, 13C-NMR, and mass spectral data.
Field: Organic Chemistry
Methods: The compound was treated with benzoyl chloride and potassium cyanide in a Reissert-Henze reaction to produce 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine-1-carbonitrile (VII).
Results: The reactions resulted in the successful synthesis of the desired compounds.